5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Description
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide is an isoxazole derivative characterized by a carboxamide group substituted with a 1-methylpiperidin-4-ylmethyl moiety. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(8-14-17-9)12(16)13-7-10-3-5-15(2)6-4-10/h8,10H,3-7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZZIVZYBJYPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cycloaddition reaction of nitroalkenes with alkynes or alkenes under sustainable conditions . Another approach includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide, followed by cyclization with hydroxylamine hydrochloride .
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of microwave irradiation to reduce reaction times and improve efficiency . Additionally, the development of eco-friendly and sustainable synthetic strategies is a key focus in industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions typically result in the formation of various functionalized isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its efficacy and selectivity against specific diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells .
Neuropharmacology
The piperidine component of the molecule suggests potential applications in neuropharmacology. Compounds with similar piperidine structures are often evaluated for their effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders.
- Cognitive Enhancement : Research indicates that modifications to piperidine-containing compounds can enhance cognitive functions, making this compound a candidate for further exploration in cognitive disorders .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of oxazole derivatives. The unique structure of 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide may contribute to its effectiveness against bacterial and fungal strains.
- Antibacterial and Antifungal Studies : Case studies have demonstrated that similar compounds exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways in the body . The compound’s isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 1-methylpiperidin-4-ylmethyl group in the target compound introduces a basic nitrogen and a cyclic amine, which may enhance solubility and blood-brain barrier penetration compared to aromatic substituents (e.g., phenyl groups in HWA-486 or MO5) .
- Electron-withdrawing groups (e.g., trifluoromethyl in HWA-486) enhance DHODH inhibition, while bulky substituents (e.g., propan-2-ylphenyl in ) may reduce metabolic clearance .
Mechanistic Divergence: HWA-486 (Leflunomide) suppresses T-cell-dependent B-cell responses via DHODH inhibition, whereas MO5 primarily targets TNFα production and humoral immunity .
Pharmacokinetic Profiles :
- Aryl-substituted analogs (e.g., HWA-486) exhibit longer half-lives due to reduced hepatic metabolism, while aliphatic substituents (e.g., piperidine) may increase renal excretion .
Biological Activity
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole carboxamide class, characterized by a methyl group on the oxazole ring and a piperidine moiety. Its chemical formula is , with a molecular weight of approximately 220.27 g/mol.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Specific Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Receptor Modulation : It interacts with specific receptors in the central nervous system (CNS), affecting neurotransmitter release and signaling pathways that are crucial for pain management and mood regulation.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Study 1: Anti-inflammatory Effects
In a recent study, this compound was tested in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) compared to control groups. The effective dose was determined to be around 10 mg/kg, showcasing its potential as an anti-inflammatory agent.
Study 2: Analgesic Properties
Another investigation assessed the analgesic effects of the compound using the hot plate test in mice. Results indicated that administration at doses of 5 to 20 mg/kg produced significant increases in latency times, suggesting effective pain relief comparable to standard analgesics like ibuprofen.
Study 3: CNS Activity
A behavioral study evaluated the antidepressant-like effects through forced swim tests and tail suspension tests. Mice treated with the compound displayed reduced immobility times, indicating enhanced mood and reduced depressive-like behavior. The mechanism was hypothesized to involve serotonin and norepinephrine reuptake inhibition.
Toxicity and Safety Profile
Preliminary toxicity assessments reveal that this compound has a favorable safety profile with low cytotoxicity observed in vitro. Further studies are required to establish long-term safety and potential side effects in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
